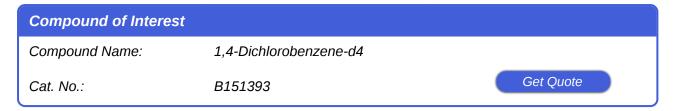


Technical Guide to 1,4-Dichlorobenzene-d4: Supplier Specifications and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supplier specifications for **1,4-Dichlorobenzene-d4** (CAS No. 3855-82-1), a deuterated analog of **1,4-Dichlorobenzene**. This isotopically labeled compound is a valuable tool in various research and development applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use is also prominent in environmental monitoring and as a tracer in studies of metabolic pathways.[1]

This document outlines the typical chemical and physical properties, and details the experimental protocols for the analytical techniques used to verify its purity and identity.

Core Specifications

Suppliers of **1,4-Dichlorobenzene-d4** typically provide a certificate of analysis with key specifications. The following table summarizes the common quantitative data provided by various suppliers.

Table 1: Typical Supplier Specifications for **1,4-Dichlorobenzene-d4**



Parameter	Typical Specification
Isotopic Purity	≥98 atom % D
Chemical Purity (Assay)	≥98% (CP)
Appearance	White to off-white solid or colorless crystals
Molecular Formula	C ₆ D ₄ Cl ₂
Molecular Weight	~151.03 g/mol
CAS Number	3855-82-1
Storage Temperature	2-8°C

Physical and Chemical Properties

The physical and chemical properties of **1,4-Dichlorobenzene-d4** are crucial for its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties of 1,4-Dichlorobenzene-d4

Property	Value
Melting Point	52-54 °C (lit.)[2]
Boiling Point	173 °C (lit.)[2]
Density	~1.341 g/mL at 25 °C
Solubility	Insoluble in water. Soluble in many organic solvents.
InChl Key	OCJBOOLMMGQPQU-RHQRLBAQSA-N

Analytical Methodologies for Quality Control

To ensure the quality and integrity of **1,4-Dichlorobenzene-d4**, a series of analytical tests are performed. The following sections detail the typical experimental protocols for these analyses.



Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a primary technique for assessing the chemical purity of **1,4-Dichlorobenzene-d4** and confirming its identity.

Experimental Protocol:

- Sample Preparation:
 - Prepare a stock solution of 1,4-Dichlorobenzene-d4 in a suitable solvent (e.g., methanol, hexane, or acetone) at a concentration of approximately 1000 μg/mL.
 - Prepare a working solution by diluting the stock solution to a concentration of around 10 μg/mL.
- Instrumentation:
 - Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
 - Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
- GC-MS Parameters (Typical):
 - Injection Volume: 1 μL
 - Injector Temperature: 250 °C
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 200 °C, hold for 2 minutes
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min
 - MS Transfer Line Temperature: 280 °C



o Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 40-200

Data Analysis:

- The chemical purity is determined by calculating the peak area of 1,4-Dichlorobenzene d4 as a percentage of the total peak areas in the chromatogram.
- The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum. Key fragments for 1,4-Dichlorobenzene-d4 include the molecular ion peak at m/z 150 and the isotopic pattern characteristic of two chlorine atoms.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy is a powerful tool for determining the isotopic purity and confirming the molecular structure of **1,4-Dichlorobenzene-d4**. Both ¹H and ¹³C NMR are utilized.

Experimental Protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of 1,4-Dichlorobenzene-d4 in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube.
- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- NMR Parameters (Typical):
 - ¹H NMR:
 - A standard single-pulse experiment is used to detect any residual protons. The absence or significant reduction of signals in the aromatic region confirms a high degree of



deuteration.

¹³C NMR:

A standard proton-decoupled ¹³C experiment is performed to observe the carbon backbone. The chemical shifts will be similar to the non-deuterated analog, but the signals may be split into multiplets due to C-D coupling.

Data Analysis:

- Isotopic Purity: The isotopic purity is determined from the ¹H NMR spectrum by comparing the integration of the residual proton signals of the analyte to the integration of a known internal standard.
- Structural Confirmation: The ¹³C NMR spectrum confirms the presence of the dichlorinated benzene ring structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to confirm the presence of characteristic functional groups and the overall molecular structure.

Experimental Protocol:

- Sample Preparation:
 - The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- Instrumentation:
 - A standard FTIR spectrometer.
- FTIR Parameters (Typical):
 - Spectral Range: 4000-400 cm⁻¹







∘ Resolution: 4 cm⁻¹

Number of Scans: 16-32

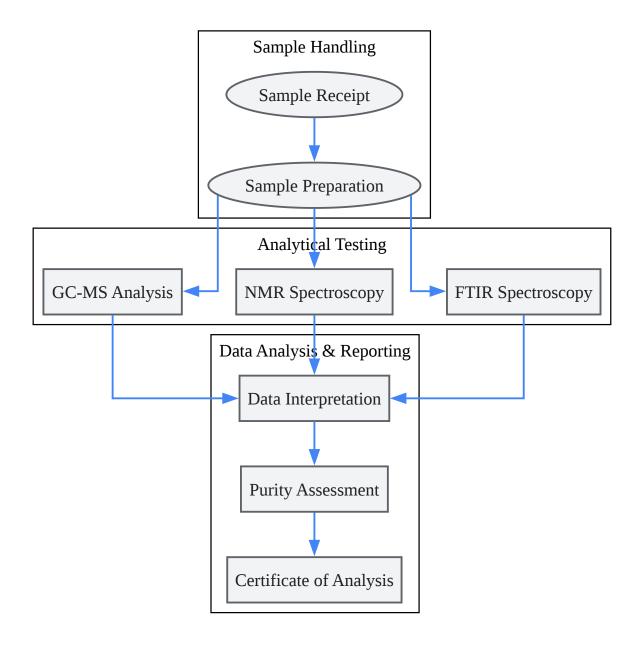
Data Analysis:

The acquired spectrum is compared to a reference spectrum of 1,4-Dichlorobenzene. The
C-D stretching vibrations will appear at lower wavenumbers (around 2200-2300 cm⁻¹)
compared to the C-H stretches (around 3000-3100 cm⁻¹) of the non-deuterated
compound. The aromatic C-Cl stretching and benzene ring vibrations will also be present.

Visualizing the Quality Control Workflow and Specification Interdependencies

To better understand the quality control process and the relationship between different specifications, the following diagrams are provided.

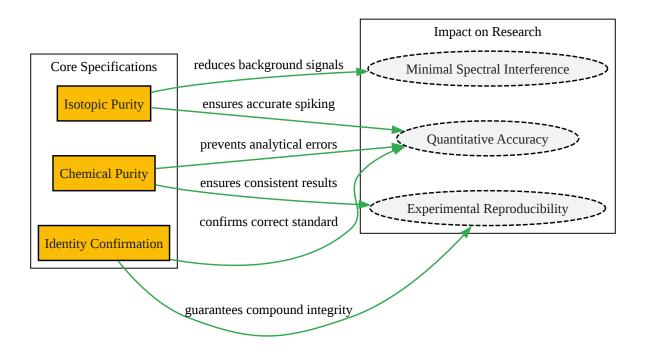




Click to download full resolution via product page

Caption: Quality control workflow for 1,4-Dichlorobenzene-d4.





Click to download full resolution via product page

Caption: Interdependencies of specifications and research impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Dichlorobenzene-d4 | C6H4Cl2 | CID 123202 PubChem [pubchem.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Technical Guide to 1,4-Dichlorobenzene-d4: Supplier Specifications and Analytical Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151393#1-4-dichlorobenzene-d4-supplier-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com